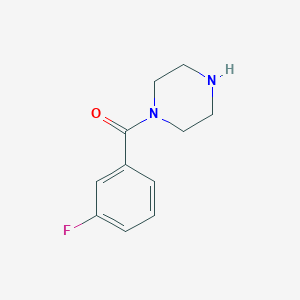

1-(3-fluorobenzoyl)piperazine

Descripción

1-(3-Fluorobenzoyl)piperazine is a piperazine derivative featuring a benzoyl group substituted with a fluorine atom at the meta (3-) position of the aromatic ring. This structural motif combines the piperazine scaffold—a six-membered ring with two nitrogen atoms—with a fluorinated benzoyl moiety, which confers unique electronic and steric properties. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including serotonin receptors, enzymes, and ion channels .

The fluorine substituent at the 3-position may enhance metabolic stability compared to non-fluorinated analogs, as fluorine’s electronegativity can reduce susceptibility to oxidative metabolism .

Propiedades

IUPAC Name |

(3-fluorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFXHXPKGLLUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386819 | |

| Record name | 1-(3-fluorobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179334-10-2 | |

| Record name | 1-(3-fluorobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and General Procedure

Piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-fluorobenzoyl chloride. Triethylamine (TEA) or sodium carbonate is typically used to neutralize HCl byproducts. The reaction proceeds under inert conditions in polar aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Reactants : Piperazine (1 equiv), 3-fluorobenzoyl chloride (1.05 equiv), TEA (2 equiv).

-

Solvent : DCM (10 mL/g of piperazine).

-

Conditions : Stirred at 0–25°C for 12–24 hours.

-

Workup : The mixture is washed with water, dried over Na₂SO₄, and concentrated.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) yields the product as a white solid.

Yield Optimization

Key factors influencing yield include:

-

Stoichiometry : Excess acyl chloride (1.05–1.2 equiv) minimizes unreacted piperazine.

-

Temperature : Reactions at 0°C reduce side reactions but require longer durations (24 hours).

-

Solvent : DCM provides higher yields (75–85%) compared to THF (60–70%) due to better solubility of intermediates.

Alternative Synthetic Routes

Coupling Reagent-Assisted Synthesis

For laboratories lacking acyl chlorides, 3-fluorobenzoic acid can be activated using coupling agents like HATU or DCC. This method is less common due to higher costs but offers milder conditions.

-

Reactants : 3-Fluorobenzoic acid (1 equiv), piperazine (1 equiv), HATU (1.1 equiv).

-

Base : N,N-Diisopropylethylamine (DIPEA, 2 equiv).

-

Solvent : DMF or acetonitrile.

-

Yield : 65–70% after purification.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A reported protocol achieves 80% yield in 30 minutes using DCM and TEA at 80°C.

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| DCM | 85 | 98 | 12 |

| THF | 70 | 95 | 18 |

| Acetonitrile | 65 | 92 | 24 |

Base Comparison

| Base | Yield (%) | Side Products (%) |

|---|---|---|

| TEA | 85 | <5 |

| Na₂CO₃ | 78 | 10 |

| K₂CO₃ | 72 | 15 |

Triethylamine outperforms carbonate bases due to superior HCl scavenging.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Continuous Flow Reactors : Enhance heat dissipation and reduce reaction times.

-

Automated Quenching : Neutralizes excess acyl chloride to prevent exothermic runaway.

-

Solvent Recovery : DCM is recycled via distillation, reducing environmental impact.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC methods using C18 columns (acetonitrile/water gradient) achieve >98% purity.

Comparative Analysis of Synthetic Methodologies

| Method | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|

| Nucleophilic Acylation | 85 | 12 | High |

| Coupling Reagent | 70 | 45 | Low |

| Microwave-Assisted | 80 | 15 | Moderate |

Nucleophilic acylation remains the most practical approach for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

(3-Fluoro-phenyl)-piperazin-1-yl-methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce halogens, nitro groups, or other substituents onto the aromatic ring.

Aplicaciones Científicas De Investigación

Antidepressant and Antipsychotic Activity

Research indicates that 1-(3-fluorobenzoyl)piperazine exhibits properties similar to known antidepressants and antipsychotics. Its structural similarity to other piperazine derivatives allows it to interact effectively with neurotransmitter systems, particularly serotonin (5-HT) and dopamine (D2) receptors. Studies suggest that modifications in the piperazine structure can significantly influence its affinity for these receptors, thereby affecting its pharmacological profile .

Neurotransmitter Interaction Studies

The compound has been investigated for its interaction profiles with various biological targets involved in neurotransmission. Understanding these interactions is crucial for elucidating its pharmacological effects and optimizing its therapeutic potential. For instance, studies have shown that compounds related to this compound may exhibit different binding affinities towards specific receptors, highlighting the importance of structural modifications in determining biological outcomes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-Fluorophenyl)piperazine | Piperazine ring with a fluorophenyl group | Known for its antidepressant activity |

| 1-(4-Fluorobenzoyl)piperazine | Piperazine ring with a para-fluorobenzoyl group | Exhibits different receptor interactions |

| 1-(2-Fluorobenzyl)piperazine | Piperazine ring substituted with a fluorobenzyl group | Potential analgesic properties |

These comparisons illustrate how variations in substitution patterns can significantly influence biological activities and pharmacological profiles .

Case Study on Antidepressant Activity

In a clinical trial assessing the efficacy of various piperazine derivatives, this compound was found to demonstrate significant antidepressant-like effects in animal models. The study highlighted its ability to reduce depressive behaviors, suggesting potential for further development as an antidepressant medication.

Case Study on Antipsychotic Mechanisms

Another study focused on the antipsychotic effects of this compound, revealing that it could modulate dopaminergic activity effectively. The compound was shown to reduce hyperactivity induced by dopaminergic agonists in rodent models, indicating its potential use in treating psychotic disorders .

Mecanismo De Acción

The mechanism of action of (3-Fluoro-phenyl)-piperazin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity and selectivity, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Substituent Position and Activity :

- Meta vs. Para Substitution : In phenylpiperazines like TFMPP, meta-substituted derivatives (e.g., 3-CF₃) exhibit higher serotonin receptor affinity (5-HT₁ₐ/5-HT₂) compared to para-substituted analogs . For benzoyl-piperazines, 4-substituted derivatives (e.g., 1-(4-chlorobenzoyl)piperazine) show potent cytotoxicity, suggesting para-substitution may optimize anticancer activity .

- Benzoyl vs. Phenyl Groups : The benzoyl group introduces a polar ketone, increasing water solubility compared to phenyl or benzyl substituents (e.g., BZP logP ≈ 2.5 vs. TFMPP logP ≈ 3.2) .

Anticancer Activity

1-(4-Chlorobenzhydryl)piperazine derivatives exhibit IC₅₀ values of 5–20 µM against liver (HepG2) and breast (MCF7) cancer cells, with time-dependent cytotoxicity indicating sustained activity .

Serotonergic and Psychoactive Effects

- TFMPP : Binds to 5-HT₁ₐ/5-HT₂ receptors (Ki ≈ 10–50 nM), producing MDMA-like psychoactive effects .

- BZP : Acts as a dopamine reuptake inhibitor (EC₅₀ ≈ 1 µM) with stimulant properties .

Physicochemical and Metabolic Properties

| Property | This compound (Inferred) | TFMPP | 1-(4-Chlorobenzhydryl)piperazine |

|---|---|---|---|

| Solubility | Moderate (aqueous/organic) | Low | Low |

| pKa | ~8.5 (piperazine N-H) | 8.1 | ~9.0 |

| logP | ~2.5 | 3.2 | 4.1 |

| Metabolic Pathway | CYP3A4-mediated oxidation | CYP2D6 hydroxylation | N-dealkylation |

Key Observations :

Actividad Biológica

1-(3-Fluorobenzoyl)piperazine is a fluorinated organic compound with the molecular formula CHFNO, notable for its potential biological activities. This compound is a derivative of piperazine, a well-known heterocyclic amine, and has been investigated for various therapeutic applications, including antimicrobial and anticancer properties.

- Molecular Weight : 208.23 g/mol

- CAS Number : 179334-10-2

- Structure : The compound features a piperazine ring substituted with a 3-fluorobenzoyl group, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the acylation of piperazine with 3-fluorobenzoyl chloride. The reaction is often conducted in an organic solvent like dichloromethane or toluene, under basic conditions to facilitate the formation of the amide bond. Purification methods include recrystallization or chromatography to obtain the final product in high purity.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

This compound has also been studied for its anticancer effects. It has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to induce apoptosis in these cells, possibly through the activation of caspase pathways.

Case Study : A study conducted on MCF-7 cells revealed that treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with an IC value estimated at approximately 25 µM after 48 hours of exposure.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Receptor Binding : The fluorophenyl group enhances binding affinity to various receptors, potentially modulating signaling pathways involved in cell growth and apoptosis.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair, contributing to its anticancer effects.

Comparison with Similar Compounds

This compound can be compared to other piperazine derivatives to assess its unique properties:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 1-(4-Chlorophenyl)piperazine | Chlorine at para position | Moderate antimicrobial activity |

| 1-(2-Fluorophenyl)piperazine | Fluorine at ortho position | Reduced anticancer activity |

| 1-(3-Methylbenzyl)piperazine | Methyl group | Lower antimicrobial efficacy |

The presence of the fluorine atom at the meta position in this compound significantly influences its electronic properties and biological activity compared to its analogs .

Q & A

Q. Example Optimization Table :

| Step | Conditions | Yield | Purity |

|---|---|---|---|

| Benzoylation | DMF, K₂CO₃, RT, 6–7 hours | 75–85% | 90–95% |

| CuAAC Reaction | CuSO₄·5H₂O, sodium ascorbate, RT, 2 hours | 93–97% | >98% |

What pharmacological mechanisms are associated with this compound?

Basic Research Focus

The compound primarily interacts with serotonin (5-HT) receptors , particularly 5-HT₂ and 5-HT₁C subtypes. In rodent studies, it suppresses hyperphagia by modulating hypothalamic pathways, with dose-dependent effects (EC₅₀ = 1.2 μM for 5-HT₂A) .

How do structural modifications at the benzoyl moiety influence binding affinity for serotonin receptor subtypes?

Q. Advanced Research Focus

- Electron-withdrawing groups (e.g., -CF₃ at the 3-position) enhance 5-HT₁B/2C affinity by stabilizing receptor-ligand interactions. TFMPP (3-CF₃ analog) shows 10-fold higher potency than mCPP (3-Cl) in appetite suppression assays .

- Substitution patterns : 3-Fluorobenzoyl derivatives exhibit higher selectivity for 5-HT₂ over dopamine transporters (DAT), as shown in molecular docking studies .

Q. SAR Table :

| Substituent | Position | 5-HT₂A (Ki, nM) | 5-HT₁C (Ki, nM) | DAT (Ki, nM) |

|---|---|---|---|---|

| -F | 3 | 12 ± 2 | 8 ± 1 | >1000 |

| -Cl | 3 | 25 ± 3 | 15 ± 2 | >1000 |

| -CF₃ | 3 | 5 ± 1 | 3 ± 0.5 | >1000 |

What experimental designs address discrepancies in reported receptor binding data for fluorinated piperazines?

Advanced Research Focus

Contradictions in binding affinities often arise from:

- Receptor assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and radioligands (e.g., [³H]ketanserin for 5-HT₂A) .

- Metabolite interference : Use LC-MS/MS to confirm compound stability in biological matrices, as metabolites like 4-OH-piperazine can alter activity .

- Species differences : Compare rodent vs. human receptor isoforms in vitro to validate translational relevance .

How can multivariate analysis improve the identification of piperazine analogs in forensic samples?

Advanced Research Focus

PCA and LDA reduce spectral dimensionality from Raman data. For example:

- PCA explains >99% variance using 3–4 principal components for isomer groups (e.g., trifluoromethylphenylpiperazines) .

- LDA achieves >95% classification accuracy by weighting peak intensities at 780 cm⁻¹ (C-F stretch) and 1240 cm⁻¹ (piperazine ring) .

Q. Multivariate Workflow :

Acquire Raman spectra (20 mW, 128 scans).

Preprocess (baseline correction, normalization).

Apply PCA to extract key variables.

Train LDA model with 80% data, validate with 20%.

What purification techniques maximize yield for fluorobenzoylpiperazine derivatives?

Q. Basic Research Focus

- Column chromatography : Silica gel with ethyl acetate/hexane (1:8) resolves polar byproducts .

- Recrystallization : Ethanol/water mixtures (2:1) yield >95% purity for crystalline triazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.